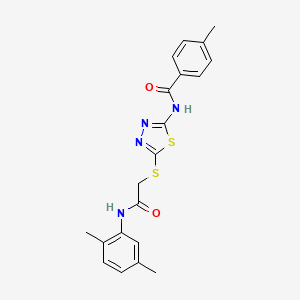

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Description

N-(5-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a 1,3,4-thiadiazole derivative featuring a 2,5-dimethylphenyl group linked via a thioacetamide bridge and a 4-methylbenzamide substituent. The 1,3,4-thiadiazole core is a well-documented pharmacophore associated with diverse biological activities, including anticancer, antimicrobial, and plant growth regulatory effects .

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-5-8-15(9-6-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMYCPLHNVSUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets, leading to changes that result in their antileishmanial and antimalarial effects.

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This article provides an in-depth analysis of its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has a molecular formula of C17H22N4O2S2 and a molecular weight of 378.51 g/mol. Its structure features several functional groups that are crucial for its biological activity:

- Thiadiazole Ring : Known for its pharmacological properties and ability to cross cellular membranes due to its mesoionic nature.

- Amide Group : Contributes to the compound's ability to form hydrogen bonds, enhancing its interaction with biological targets.

- Thioether Linkage : May influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their diverse biological activities, including:

- Antimicrobial Activity : Many thiadiazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Thiadiazoles have demonstrated potential in inhibiting various cancer cell lines. Research indicates that certain derivatives can significantly reduce cell viability in breast cancer cell lines (e.g., MCF-7) .

- Anti-inflammatory Effects : Compounds containing thiadiazole rings have been associated with anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The mechanisms through which N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide exerts its biological activity are still under investigation. However, several pathways have been identified:

- Inhibition of Key Enzymes : Thiadiazole derivatives may inhibit enzymes involved in critical signaling pathways such as PI3K/AKT/mTOR, which are essential for cell growth and survival .

- Interaction with Cellular Receptors : The structural features of the compound suggest it may interact with various receptors involved in cellular signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives similar to N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide:

Scientific Research Applications

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a complex organic compound with a thiadiazole ring substituted with a pivalamide group and an ethyl thioether linkage. It features a 2,5-dimethylphenyl group attached to a nitrogen atom. Such compounds are known for diverse biological activities and potential therapeutic applications.

Scientific Research Applications

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide and related compounds have been explored in chemistry, biology, medicine, and industry.

Chemistry Thiadiazole derivatives are used as building blocks for synthesizing complex molecules and as reagents in organic synthesis. For example, benzamides have been used to synthesize azepinone derivatives, which are frameworks for bioactive compounds, via Rh(III)-catalyzed intramolecular annulation of benzamide-tethered allylic alcohols .

Biology These compounds have been studied for antimicrobial and antifungal activities, showing efficacy against various pathogens.

Medicine Benzamide derivatives have been investigated for various therapeutic applications, including anticancer, anti-inflammatory, and antioxidant properties. Some have demonstrated antitumor effects and surprisingly long survival rates in certain patients . Novel 4-chloro-benzamides containing a substituted five-membered heteroaryl ring have been designed, synthesized, and evaluated as RET kinase inhibitors for cancer therapy .

Industry Benzamides are utilized in developing new materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Related Compounds

Several related compounds have also been synthesized and studied for their properties and applications:

- N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide This compound has a methoxy group on the benzamide moiety and is explored for potential antimicrobial and antifungal activities, as well as anticancer, anti-inflammatory, and antioxidant properties.

- N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide This compound includes an isopropoxy group on the benzamide .

- N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide This compound has a methoxy group at the 2-position of the benzamide ring .

- N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide This derivative contains a nitro group and a methyl group on the benzamide .

Case Studies

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares its 1,3,4-thiadiazole backbone with numerous derivatives, but its substituents distinguish it:

Key Observations :

Physical Properties

Melting points and synthetic yields of selected analogs (from ):

| Compound ID | Melting Point (°C) | Yield (%) |

|---|---|---|

| 5e | 132–134 | 74 |

| 5f | 158–160 | 79 |

| 5g | 168–170 | 78 |

| 5h | 133–135 | 88 |

Inference for Target Compound :

- The presence of benzamide and dimethylphenyl groups may elevate the melting point (e.g., 158–170°C range for 5f and 5g), as bulkier substituents often enhance crystallinity .

- Synthetic yields for benzamide derivatives are unreported in the evidence, but electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) typically reduce yields compared to electron-donating substituents .

Q & A

Q. What advanced techniques characterize by-products from thioamide intermediates?

- Solution : Combine preparative HPLC for isolation and NMR/HRMS for structural elucidation. Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.